6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

Researchers studying quinoline-4-carboxylic acid SAR often face batch inconsistency across halogen variants. This 6-chloro compound solves that with documented QC (NMR, HPLC, GC) and ≥98% purity. • Direct input for amide coupling with amine libraries. • Matched halogen-walk set (non-halogenated, 6-Cl, 6-Br) for systematic SAR. • Stored sealed, dry at 2-8°C; ships ambient. • Defined MW 311.76, LogP ~5.5, tPSA 50 Ų for QSAR.

Molecular Formula C18H14ClNO2
Molecular Weight 311.8 g/mol
CAS No. 897559-93-2
Cat. No. B1277832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid
CAS897559-93-2
Molecular FormulaC18H14ClNO2
Molecular Weight311.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
InChIInChI=1S/C18H14ClNO2/c1-10-3-4-11(2)13(7-10)17-9-15(18(21)22)14-8-12(19)5-6-16(14)20-17/h3-9H,1-2H3,(H,21,22)
InChIKeyCWDKCVJDMLJKBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic Acid – Overview


6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid (CAS 897559-93-2) is a bifunctional quinoline derivative that integrates a 6-chloro substituent on the quinoline core, a 2-(2,5-dimethylphenyl) aryl group, and a free carboxylic acid at the 4-position . With a molecular weight of 311.76 g/mol and molecular formula C₁₈H₁₄ClNO₂, it represents a scaffold-level intermediate suitable for amide coupling, esterification, and further medicinal chemistry derivatisation. The compound is supplied by multiple vendors at standard purities of 95–98%, including providers that furnish batch-specific QC documentation (NMR, HPLC, GC) . Its structural features position it within the pharmacologically significant quinoline-4-carboxylic acid family, which has been associated with modulation of ion channels, enzyme inhibition, and anticancer activity.

6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic Acid – Analog Substitution Risks


Quinoline-4-carboxylic acid derivatives sharing the 2-(2,5-dimethylphenyl) motif are not functionally interchangeable. The absence of a halogen at the 6-position (as in 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid, CAS 20389-07-5 ) alters electronic distribution across the quinoline ring, which can shift target-binding affinity and selectivity. Replacement of the 6-chloro with 6-bromo (CAS 371136-06-0) or relocation to the 8-position changes molecular volume, lipophilicity, and metabolic stability, each of which may require independent SAR profiling. Predicted LogP shifts by ~1 log unit between the non-halogenated parent (LogP ~4.5) and the 6-chloro variant (LogP ~5.5) , directly impacting membrane permeability and off-target promiscuity. Experimental head-to-head comparisons are limited in the public domain, meaning the burden of proof for functional equivalence lies with the substituting party.

6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic Acid – Differentiation Evidence


Lipophilicity Increase vs Non-Halogenated Parent

The 6-chloro substituent elevates the predicted octanol-water partition coefficient (LogP) by approximately 1.0 log unit compared to the non-halogenated parent 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid (CAS 20389-07-5). This shift from an estimated LogP of ~4.5 for the parent to ~5.5 for the target compound represents a meaningful change in physicochemical space, placing it near the upper limit of typical drug-like oral bioavailability guidelines (Rule of Five: LogP ≤ 5). For procurement decisions, this means the 6-chloro analog is unlikely to serve as a direct substitute in permeability-limited assays without re-optimisation of the ADME profile. Experimental confirmation of the differential LogD at pH 7.4 is available via the ACD/Labs prediction module: the target compound exhibits LogD₇.₄ = 2.37, implying significant ionisation of the carboxylic acid under physiological conditions .

Lipophilicity Drug-likeness Physicochemical profiling

Halogen-Dependent Molecular Volume and PSA

The presence of chlorine at the 6-position increases the molecular weight from 277.32 g/mol (non-halogenated parent) to 311.76 g/mol and alters the topological polar surface area (tPSA) relative to both the parent and the 6-bromo analog (MW 356.2 g/mol, CAS 371136-06-0). The 6-chloro variant occupies a distinct property space with MW = 311.76, tPSA = 50 Ų, and molar volume = 239.1 cm³ . The 6-bromo analog (MW 356.2) is heavier by 44.5 Da, which may be advantageous for increasing target residence time via halogen bonding but disadvantages for ligand efficiency indices. The 8-chloro positional isomer (CAS not available) relocates the halogen to a site with different electronic conjugation to the quinoline nitrogen, potentially altering pKa and metal-chelation properties . No published head-to-head biological comparison of these halogen variants exists in the peer-reviewed literature.

Molecular descriptors Structure-activity relationships Halogen bonding

Verified Batch-Specific QC Documentation

Bidepharm supplies the target compound at 95% purity with batch-specific QC reports including NMR, HPLC, and GC data . This documentation standard exceeds what is typically provided by smaller aggregator vendors for this compound class, where purity claims are often uncertified. Chemscene also lists the compound at ≥98% purity with storage specifications (sealed, dry, 2–8°C) . In contrast, the 6-bromo analog (CAS 371136-06-0) is commercially available only at 90% purity , requiring additional purification before use in sensitive biochemical assays. The availability of pre-validated, high-purity material reduces the procurement-to-experiment timeline and ensures inter-laboratory reproducibility.

Quality control Compound procurement Reproducibility

Carboxylic Acid Handle for Derivatization

The free carboxylic acid at the 4-position enables direct amide coupling, esterification, or reduction to the alcohol without protection/deprotection steps. The corresponding acid chloride (6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride, CAS 1160263-15-9 ) is also commercially available, but the carboxylic acid form offers greater bench stability and compatibility with aqueous reaction conditions. The non-halogenated analog (CAS 20389-07-5) shares this functional group, but the 6-chloro variant provides a distinct electronic environment at the quinoline core that can influence the reactivity of the acid in coupling reactions. Predicted aqueous solubility is 0.20 mg/L (Log Kow-based estimate) , indicating that dissolution in organic co-solvent (DMSO, DMF) is required for most synthetic transformations, a property shared across this chemical series but important for procurement planning.

Synthetic accessibility Building block utility Amide coupling

Potential KCNQ2 Antagonist Activity

Quinoline-4-carboxylic acids bearing a 2-aryl substituent are established as antagonists of neuronal potassium channels KCNQ2 and KCNQ2/Q3 heteromers. A closely related analog, 2-(4-iodophenyl)quinoline-4-carboxylic acid, has reported IC₅₀ values of 70 nM (KCNQ2) and 120 nM (KCNQ2/Q3) in automated patch clamp assays [1]. While direct experimental data for 6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid at KCNQ channels are not publicly available, the structural similarity—including the 2-arylquinoline-4-carboxylic acid pharmacophore—supports class-level inference of potential ion channel modulatory activity. The 6-chloro and 2,5-dimethyl substitution pattern distinguishes this compound from the 4-iodophenyl analog and may confer altered subtype selectivity or metabolic stability; however, explicit activity verification is absent from the peer-reviewed literature as of the search date.

Ion channel modulation KCNQ2 Quinoline pharmacology

Drug-Likeness Advantage Over 6-Bromo Analog

Compared to its 6-bromo analog (CAS 371136-06-0), the 6-chloro compound exhibits more favourable drug-likeness descriptors. The lower molecular weight (311.76 vs 356.2 g/mol) and reduced molar refractivity (88.3 vs ~95 cm³ estimated) keeps it within more permissive bounds for CNS drug-like space, although the LogP of 5.53 still exceeds the standard Rule-of-Five threshold . The 6-chloro compound's LogD₇.₄ of 2.37 indicates that the ionised carboxylate partially offsets the high intrinsic lipophilicity at physiological pH, a property that may be less favourable for the 6-bromo variant due to the larger halogen's greater hydrophobic contribution. ACD/BCF (bioconcentration factor) at pH 7.4 is predicted as 6.53 for the target compound , suggesting low-to-moderate accumulation risk. No experimental ADME data are publicly available for either compound.

Drug-likeness ADME prediction Lead optimisation

6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic Acid – Optimal Use Cases


Halogen SAR for Ion Channel Modulators

Research groups exploring quinoline-4-carboxylic acids as KCNQ or related ion channel antagonists can deploy this 6-chloro variant to probe the halogen-substituent SAR at the quinoline 6-position. The compound's LogP elevation (~1 log unit over the non-halogenated parent ) directly addresses the question of whether increased lipophilicity correlates with improved membrane partitioning and potency in patch-clamp assays. Procurement of the 6-chloro, non-halogenated parent, and 6-bromo analog as a matched set enables a systematic halogen-walk study without synthetic investment. The availability of batch QC ensures that observed activity differences are attributable to chemical structure rather than impurity profiles.

Quinoline-4-Carboxamide Library Synthesis

The free carboxylic acid at the 4-position serves as a direct input for amide coupling reactions with diverse amine libraries. The 6-chloro substitution provides a distinct electronic environment relative to non-halogenated or 8-chloro analogs, which can be exploited to generate patent-differentiated compound collections. The predicted water solubility of 0.20 mg/L dictates the use of DMF or DMSO as reaction solvent, which should be factored into automated synthesis platform protocols. This compound's ≥95% purity supports direct use in parallel synthesis without pre-purification.

QSAR Model Building with Halogen Data

The compound's well-defined molecular descriptors (MW 311.76, LogP 5.53, tPSA 50 Ų, molar volume 239.1 cm³ ) make it a valuable data point for quantitative structure-activity relationship (QSAR) models involving halogen-substituted quinolines. Its position in property space—between the lighter non-halogenated parent and the heavier 6-bromo congener—fills a gap in molecular diversity that is often underrepresented in commercial screening libraries. Computational chemists can use this compound as a validation point for LogP/LogD prediction algorithms given the availability of both predicted and experimentally derivable chromatographic LogD values.

Assay Development with Reproducible Chemical Probes

Laboratories establishing new biochemical or cell-based assays for quinoline-sensitive targets can select this compound as a reference standard due to its documented supplier QC and defined storage conditions (sealed, dry, 2–8°C ). Unlike the 6-bromo analog, which is commercially listed at only 90% purity without QC documentation , the 6-chloro compound minimises the risk of assay interference from unknown impurities. The carboxylic acid functionality also permits facile conversion to a biotinylated probe for target engagement studies, a synthetic step that is not feasible with analogs lacking the acid handle.

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